Velnacrine maleate
Overview
Description
Velnacrine maleate is a chemical compound known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate. It is a potent cholinesterase inhibitor, which means it inhibits the enzyme cholinesterase, thereby enhancing cholinergic functions. This compound has been developed primarily as a therapeutic agent for Alzheimer’s disease due to its ability to improve learning and memory functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of velnacrine maleate involves the reaction of 9-aminoacridine with formaldehyde and hydrogen cyanide to form 1,2,3,4-tetrahydro-9-aminoacridine-1-ol. This intermediate is then reacted with maleic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Velnacrine maleate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Velnacrine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study cholinesterase inhibition and related biochemical pathways.
Biology: this compound is used in research to understand its effects on cholinergic functions and memory enhancement.
Medicine: The primary application of this compound is in the treatment of Alzheimer’s disease.
Mechanism of Action
Velnacrine maleate exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. The increased acetylcholine levels enhance cholinergic transmission, thereby improving cognitive functions. The molecular targets of this compound include cholinesterase enzymes, and the pathways involved are primarily related to cholinergic neurotransmission .
Comparison with Similar Compounds
Tacrine: Like velnacrine maleate, tacrine is a cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor, donepezil, is also used for Alzheimer’s disease.
Rivastigmine: Rivastigmine is similar in its mechanism of action but differs in its pharmacokinetic profile and side effect profile.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a longer duration of action and improved efficacy in enhancing cognitive functions compared to other cholinesterase inhibitors .
Biological Activity
Velnacrine maleate, also known as HP 029 or 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate, is a compound primarily recognized for its role as a cholinesterase inhibitor . This pharmacological activity positions it as a candidate for the treatment of Alzheimer's disease (AD), where cholinergic deficits are a hallmark.
This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, velnacrine increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in Alzheimer's patients, who exhibit reduced levels of acetylcholine due to neuronal degeneration.
Clinical Studies and Findings
Several clinical trials have assessed the efficacy and safety of this compound in patients with Alzheimer's disease. Notable studies include:
-
Double-Blind, Placebo-Controlled Study :
- Objective : Evaluate long-term effectiveness and safety.
- Participants : 449 patients randomized into three groups: placebo, 150 mg/day, and 225 mg/day of velnacrine.
- Duration : 24 weeks.
- Results :
- Cognitive scores improved significantly in the velnacrine groups compared to placebo.
- The higher dosage (225 mg) showed superior efficacy over the lower dosage (150 mg) (P < .05) .
- Adverse effects included diarrhea and reversible liver function abnormalities, with treatment discontinuation rates of 30% in the 150 mg group and 24% in the 225 mg group due to liver enzyme elevations .
- Memory Enhancement Studies :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates predictable absorption and metabolism in both young and elderly populations. Key pharmacokinetic parameters include:
- Half-Life : Approximately of 5 hours.
- Peak Plasma Concentration : Achieved within 2 hours post-administration.
- Bioavailability : High oral bioavailability supports its use as an oral medication .
Safety Profile
The safety profile of this compound has been generally acceptable across studies:
- Common side effects include gastrointestinal disturbances such as diarrhea.
- Liver function tests indicated some elevations but were reversible upon discontinuation of therapy .
- No significant long-term adverse effects reported in controlled studies.
Summary of Research Findings
Study Type | Dosage (mg/day) | Duration | Key Findings |
---|---|---|---|
Double-Blind Study | Placebo | 24 weeks | Cognitive decline in placebo; improvement in treatment groups. |
Double-Blind Study | 150 | 24 weeks | Modest cognitive benefits; acceptable safety profile. |
Double-Blind Study | 225 | 24 weeks | Significant cognitive improvement; higher efficacy than 150 mg. |
Animal Studies | N/A | N/A | Enhanced memory retention in scopolamine-treated mice. |
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045158 | |
Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |
Record name | Velnacrine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELNACRINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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